N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of an adamantane core, a thiadiazole ring, and a dimethoxyphenyl group
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18-22-20(28-24-18)23-19(25)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,23,24,25) |
InChI Key |
YURCRTXRHGABST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-amine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)adamantane-1-carboxamide: This compound shares a similar structure but lacks the thiadiazole ring.
N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: This compound has a spirocyclic structure and different functional groups.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
